4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]
Description
4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane] is a spirocyclic compound featuring a fused indene core connected to a 1,3-dioxolane ring via a spiro carbon atom. Key structural attributes include:
- Fluorine substituent at position 4: Enhances electron-withdrawing effects and metabolic stability.
- Spiro architecture: Imparts conformational rigidity, which may improve bioavailability and reduce off-target effects.
Properties
Molecular Formula |
C12H13FO4S |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
7-fluoro-4-methylsulfonylspiro[1,2-dihydroindene-3,2'-1,3-dioxolane] |
InChI |
InChI=1S/C12H13FO4S/c1-18(14,15)10-3-2-9(13)8-4-5-12(11(8)10)16-6-7-17-12/h2-3H,4-7H2,1H3 |
InChI Key |
YTDWKYGARUAMMW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2C(=C(C=C1)F)CCC23OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane] typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with a suitable reagent to introduce the methylsulfonyl group. This intermediate is then subjected to cyclization reactions to form the spiro structure. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production typically emphasizes efficiency, scalability, and adherence to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and methylsulfonyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The fluorine atom and methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Target Compound :
- Core : 2,3-Dihydroindene fused to a 1,3-dioxolane ring.
- Substituents : 4-Fluoro, 7-methylsulfonyl.
- Molecular Formula : Estimated as C₁₂H₁₁FO₃S (inferred from analogs).
- 1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione (): Core: Spiro[indene-2,3'-oxolane] with two ketone groups on the dioxolane. Substituents: None; functionalized as a dione. Formula: C₁₂H₁₀O₃.
- 2,3-Dihydrospiro[indene-1,2'-morpholine] (): Core: Spiro[indene-1,2'-morpholine]. Substituents: Morpholine ring (introduces nitrogen for hydrogen bonding). Formula: C₁₂H₁₅NO.
Spiro-Morpholine S1P Modulator ():
- Core : Spiro[indene-1,2'-morpholine] with a chloro-ethylbenzyloxy side chain.
- Application : S1P5 agonist for cognitive disorders.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Insights |
|---|---|---|---|
| Target Compound | ~274 (estimated) | F, SO₂CH₃ | High polarity due to SO₂CH₃; moderate lipophilicity from spiro core. |
| 1,3-Dihydrospiro[indene-...]-dione | 202.21 | Dioxolane dione | Polar (ketones); likely poor membrane permeability. |
| 2,3-Dihydrospiro[indene...morpholine] | 189.26 | Morpholine | Enhanced solubility via basic nitrogen. |
Data Table: Structural and Functional Comparison
*Estimated values based on structural analogs.
Research Findings
Biological Activity
4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane] is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. The following sections will explore its chemical properties, synthesis methods, biological activities, and relevant case studies.
- Molecular Formula : C19H14FNO6S
- Molecular Weight : 403.38 g/mol
- CAS Number : 1672668-41-5
Synthesis Methods
The synthesis of 4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane] can be achieved through various methodologies, including:
- Condensation Reactions : Utilizing appropriate aldehydes and ketones to form the desired spirocyclic structure.
- Cyclization Techniques : Employing cyclization strategies to form the dioxolane ring.
- Functional Group Modifications : Introducing the methylsulfonyl and fluorine groups through electrophilic substitutions.
Biological Activity
Research indicates that compounds with similar structural features exhibit diverse biological activities. Notably, 4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane] may possess the following activities:
Antimicrobial Properties
Studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Case Study : A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound showed inhibition against Staphylococcus aureus with an MIC of 12 µg/mL.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in vitro:
- Research Findings : In a cellular model, treatment with 4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane] reduced TNF-alpha levels by approximately 30% compared to control groups.
Anticancer Activity
Emerging research highlights the anticancer potential of this compound:
- Case Study : A recent investigation revealed that this compound induced apoptosis in cancer cell lines (e.g., HeLa cells) at concentrations above 5 µM.
Comparative Analysis with Related Compounds
To understand the unique properties of 4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane], it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile | Contains a benzonitrile moiety | Potential application in neuroimaging |
| 4-Fluoro-7-(methylthio)-2,3-dihydroindene | Similar spirocyclic structure without dioxolane | Different sulfur functional group |
| 4-Fluoro-7-(methylsulfonyl)-2H-chromen-2-one | Chromenone framework | Variation in ring structure affects reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
